molecular formula C16H35NO8 B609560 Ho-apeg8-oh CAS No. 63721-14-2

Ho-apeg8-oh

Cat. No. B609560
CAS RN: 63721-14-2
M. Wt: 369.46
InChI Key: MTDAOFBRUZCGHZ-UHFFFAOYSA-N
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Description

“Ho-apeg8-oh” represents Hydroxy Polyethylene Glycol (PEG), where “8” indicates the number of ethylene glycol units in the polymer . It’s a polymer made by repeating ethylene glycol units, with hydroxyl functional groups at both ends . PEG is commonly used in drug delivery, biomedical applications, and chemicals due to its excellent water solubility, biocompatibility, and ability to improve drug solubility . The presence of hydroxyl functional groups gives it some chemical reactivity, allowing it to be coupled or modified with other molecules or compounds . “Ho-apeg8-oh” may be used to prepare drug carriers, improve drug bioavailability, or serve as a lubricant or solubilizer in the biomedical field .


Molecular Structure Analysis

The molecular formula of “Ho-apeg8-oh” is C16H34O9 . It has an average mass of 370.436 Da and a monoisotopic mass of 370.220276 Da .


Physical And Chemical Properties Analysis

“Ho-apeg8-oh” is a liquid at room temperature and should be stored at -20°C .

Scientific Research Applications

Atmospheric Chemistry

“Ho-apeg8-oh” has been used in atmospheric chemistry to study the reactions of hydroperoxyl radical (HO2) with large aldehydes . The reactions of HO2 are a significant sink for aldehydes in the atmosphere and may initiate the formation of highly oxygenated molecules via autoxidation .

Bioconjugation

“Ho-apeg8-oh” or “NH-bis-PEG4” possesses an amino group (NH2) at one end, which allows it to react with various functional groups present in other molecules, enabling its use for bioconjugation. Bioconjugation involves linking different biomolecules (e.g., proteins, peptides, drugs) to create new entities with desired properties.

Drug Delivery

The hydrophilic PEG chains of “NH-bis-PEG4” can improve the water solubility, stability, and biocompatibility of the conjugated molecule, making it useful in drug delivery applications.

PEG Hydrogel

“Ho-apeg8-oh” or “NH-bis-PEG4” can be used in the formation of PEG hydrogels . These hydrogels have applications in tissue engineering and drug delivery .

Crosslinker

“Ho-apeg8-oh” or “NH-bis-PEG4” can act as a crosslinker . It can be used to link different molecules together, which is useful in various scientific research fields .

Surface Functionalization

“Ho-apeg8-oh” or “NH-bis-PEG4” can be used for surface functionalization . This process involves modifying the surface of a material to provide it with new properties, such as increased biocompatibility or improved adhesion .

PROTAC Linker

“NH-bis-PEG4” can be used as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel class of drugs that hijack the body’s natural protein degradation machinery to target and eliminate disease-causing proteins.

PEGylation of Proteins

“NH-bis-PEG4” can be used for the PEGylation of proteins . PEGylation refers to the process of attaching PEG molecules to proteins, which can improve their stability and circulation time in the body .

Mechanism of Action

Target of Action

Ho-apeg8-oh, also known as NH-bis-PEG4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

NH-bis-PEG4 interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by NH-bis-PEG4 is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins . By selectively degrading target proteins, NH-bis-PEG4 can influence various downstream effects depending on the function of the target protein .

Pharmacokinetics

The compound’s peg spacers make it water-soluble, potentially altering its drug metabolism and pharmacokinetics (dmpk) properties

Result of Action

The result of NH-bis-PEG4’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the function of the degraded protein . For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NH-bis-PEG4. For instance, the compound’s water solubility suggests that it might be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity . .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDAOFBRUZCGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)NCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NH-bis(PEG3-OH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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